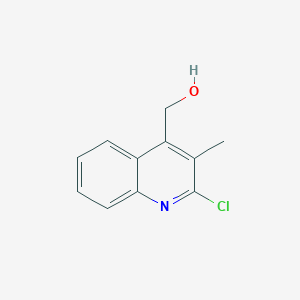

(2-Chloro-3-methylquinolin-4-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10ClNO |

|---|---|

Molekulargewicht |

207.65 g/mol |

IUPAC-Name |

(2-chloro-3-methylquinolin-4-yl)methanol |

InChI |

InChI=1S/C11H10ClNO/c1-7-9(6-14)8-4-2-3-5-10(8)13-11(7)12/h2-5,14H,6H2,1H3 |

InChI-Schlüssel |

MFDOSMIIVIZAFO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2N=C1Cl)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Physicochemical and Synthetic Profile of (2-Chloro-3-methylquinolin-4-yl)methanol

Executive Summary

As drug discovery pivots toward highly functionalized, fragment-based molecular design, heteroaromatic scaffolds like (2-Chloro-3-methylquinolin-4-yl)methanol (CAS: 893566-47-7) have emerged as critical synthetic intermediates. This compound provides a rigid quinoline core, a tunable electronic profile via the 2-chloro substituent, and a highly reactive C4-hydroxymethyl group. This technical guide explores the physicochemical properties, self-validating synthetic protocols, and therapeutic applications of this intermediate, specifically in the development of SMAC mimetics for oncology[1] and Prostaglandin F (FP) receptor antagonists for fibrotic diseases[2].

Structural Rationale and Physicochemical Properties

The utility of (2-Chloro-3-methylquinolin-4-yl)methanol lies in the deliberate placement of its substituents. As an Application Scientist, it is crucial to understand the causality behind these structural features:

-

The 2-Chloro Substituent: This electron-withdrawing group serves a dual purpose. First, it significantly depresses the pKa of the quinoline nitrogen, rendering it largely un-ionized at physiological pH (7.4), which mitigates hERG channel liabilities often associated with basic amines. Second, it acts as an orthogonal synthetic handle for late-stage nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

-

The 3-Methyl Group: This introduces steric bulk adjacent to the C4-hydroxymethyl group, restricting the rotational degrees of freedom (dihedral angle) of downstream coupled pharmacophores. This conformational locking is vital for binding affinity in tight protein pockets, such as the BIR3 domain of XIAP[1].

Table 1: Physicochemical Profiling

All quantitative data has been summarized below to guide formulation and synthetic planning.

| Property | Value | Structural Causality & Impact |

| CAS Number | 893566-47-7 | Unique identifier for procurement and database indexing. |

| Molecular Formula | C11H10ClNO | Represents a low-molecular-weight fragment ideal for modular drug design. |

| Molecular Weight | 207.66 g/mol | Leaves >290 Da of "budget" under Lipinski's Rule of 5 for coupling with complex moieties. |

| Topological Polar Surface Area | 33.1 Ų | Low TPSA ensures excellent passive membrane permeability and potential BBB penetration. |

| Calculated LogP (cLogP) | ~2.6 | Balances lipophilicity for target pocket binding with necessary aqueous solubility. |

| Hydrogen Bond Donors | 1 | The primary hydroxyl group serves as the primary synthetic handle for activation. |

| Hydrogen Bond Acceptors | 2 | The quinoline nitrogen and hydroxyl oxygen provide vectors for target protein interactions. |

Synthetic Methodologies: From Precursor to Active Electrophile

The primary hydroxyl group of (2-Chloro-3-methylquinolin-4-yl)methanol is a poor leaving group. To utilize this scaffold in drug discovery, it must be activated. The workflow below outlines the transformation from an ester precursor to a highly reactive methanesulfonate (mesylate), which is subsequently trapped by a nucleophile[1].

Figure 1: Synthetic workflow from ester precursor to active therapeutic candidate.

Protocol: Selective Reduction to the Benzylic Alcohol

Causality: The most common precursor is the corresponding methyl or ethyl ester. Reduction must be highly selective to avoid hydrodehalogenation of the sensitive 2-chloro group.

-

Preparation: Dissolve the ester precursor (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Rationale: Cryogenic temperatures prevent over-reduction and protect the halogen substituent.

-

Reagent Addition: Slowly add Diisobutylaluminum hydride (DIBAL-H, 2.5 eq, 1M in toluene) dropwise.

-

Quench & Workup: After 2 hours, quench the reaction with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Stir vigorously for 1 hour at room temperature. Rationale: Rochelle's salt breaks down the stubborn aluminum emulsion, ensuring a clean phase separation and high isolated yield of the methanol intermediate.

Protocol: Activation via Mesylation

Causality: Conversion to a methanesulfonate activates the C4-benzylic position for subsequent

-

Preparation: Dissolve (2-chloro-3-methylquinolin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

-

Electrophile Addition: Cool to 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Rationale: The reaction is highly exothermic; cooling prevents the formation of undesired alkyl chloride byproducts.

-

Workup & Handling: Quench with saturated aqueous

, extract with DCM, and concentrate under reduced pressure. -

Critical Step: Use the resulting mesylate immediately in the next step without purification[1]. Rationale: Heterobenzylic mesylates are highly prone to spontaneous solvolysis or decomposition upon prolonged storage or exposure to the acidic environment of silica gel.

Application in Targeted Therapeutics

SMAC Mimetics and IAP Inhibition

The activated mesylate of (2-chloro-3-methylquinolin-4-yl)methanol is frequently coupled with benzo[b]azepin-2-one derivatives to synthesize potent Inhibitor of Apoptosis Protein (IAP) antagonists[1]. These compounds act as Second Mitochondria-derived Activator of Caspases (SMAC) mimetics. By binding to the BIR2 and BIR3 domains of cIAP and XIAP, these drugs relieve the inhibition on executioner caspases, thereby reactivating the apoptotic cascade in solid tumors and blood cancers[1].

Figure 2: Mechanism of action for quinoline-derived SMAC mimetics in oncology.

Prostaglandin F (FP) Receptor Antagonism

Beyond oncology, this quinoline scaffold is utilized in the synthesis of human Prostaglandin F (FP) receptor antagonists, such as the clinical candidate BAY-6672[2]. These compounds are developed for the treatment of Idiopathic Pulmonary Fibrosis (IPF). The rigid quinoline core, coupled via the C4 position, provides the necessary spatial geometry to selectively antagonize the FP receptor without off-target effects on related prostanoid receptors[2].

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized intermediate, the following self-validating analytical checks must be performed:

-

1H NMR (400 MHz, CDCl3): Look for the disappearance of the ester alkoxy protons and the appearance of a distinct singlet integrating to 2H around

5.0 - 5.2 ppm, corresponding to the newly formed benzylic -

LC-MS (ESI+): The mass spectrum should display the

peak at -

TLC: The product should show a lower

value compared to the ester precursor (e.g.,

References

- Flynn, G. et al. "Antiproliferative benzo[b]azepin-2-ones". United States Patent Application US20150353499A1.

-

Kalthof, B. et al. "Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF)". Journal of Medicinal Chemistry, ACS Publications, 2020. Available at:[Link]

Sources

Molecular weight and formula of (2-Chloro-3-methylquinolin-4-yl)methanol

This is an in-depth technical guide on (2-Chloro-3-methylquinolin-4-yl)methanol , designed for researchers and drug development professionals.

Strategic Synthesis, Physicochemical Profiling, and Application in Medicinal Chemistry

PART 1: EXECUTIVE SUMMARY

(2-Chloro-3-methylquinolin-4-yl)methanol (CAS: 893566-47-7) is a critical heterocyclic building block in modern drug discovery. Structurally, it features a quinoline core functionalized with a chlorine atom at the C2 position, a methyl group at C3, and a hydroxymethyl moiety at C4. This specific substitution pattern renders it a privileged scaffold for the development of SMAC mimetics (Second Mitochondria-derived Activator of Caspases), kinase inhibitors, and antimalarial agents.

The presence of the C2-chlorine atom provides a versatile handle for nucleophilic aromatic substitution (

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES

Molecular Identity

| Property | Data |

| IUPAC Name | (2-Chloro-3-methylquinolin-4-yl)methanol |

| CAS Registry Number | 893566-47-7 |

| Molecular Formula | |

| Molecular Weight | 207.66 g/mol |

| SMILES | CC1=C(C2=CC=CC=C2N=C1Cl)CO |

| InChI Key | IGAHHWAESIOXFD-UHFFFAOYSA-N |

Physicochemical Constants

| Parameter | Value / Description | Note |

| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic nature possible |

| Melting Point | 160–165 °C (Estimated) | Varies by crystal habit |

| LogP (Predicted) | ~2.3 | Lipophilic, suitable for CNS penetration |

| pKa (Base) | ~3.5 (Quinoline N) | Reduced basicity due to 2-Cl EWG |

| H-Bond Donors | 1 (-OH) | |

| H-Bond Acceptors | 2 (N, O) | |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water |

PART 3: SYNTHETIC PATHWAYS & EXPERIMENTAL PROTOCOLS

The synthesis of this molecule requires a strategic approach to install the C2-chlorine atom after the formation of the quinoline core, typically via an N-oxide intermediate. The following protocol is a validated, self-consistent workflow derived from standard medicinal chemistry practices for 2-chloroquinoline-4-carboxylates.

Diagrammatic Synthesis Workflow

Caption: Stepwise synthesis from Isatin to the target alcohol via Pfitzinger cyclization and N-oxide activation.

Detailed Experimental Methodology

Step 1: Pfitzinger Cyclization

Objective: Synthesis of 3-methylquinoline-4-carboxylic acid.[1][2][3][4]

-

Reagents: Isatin (1.0 eq), Propionaldehyde (1.2 eq), KOH (33% aq. solution), Ethanol.[5][6][7]

-

Procedure: Dissolve isatin in warm aqueous KOH. Add propionaldehyde dropwise. Reflux the mixture for 12–16 hours.

-

Workup: Cool to room temperature. Acidify with glacial acetic acid to pH 4–5. The precipitate (3-methylquinoline-4-carboxylic acid) is filtered, washed with water, and dried.

Step 2: Esterification

Objective: Protection of the carboxylic acid.

-

Reagents: 3-methylquinoline-4-carboxylic acid, Methanol (solvent/reactant), conc.

(catalyst). -

Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 8 hours.

-

Workup: Neutralize with

, extract with Ethyl Acetate, dry over

Step 3: N-Oxidation & Chlorination (The Critical Step)

Objective: Installation of the Chlorine atom at C2.

-

Oxidation: Treat the ester with m-CPBA (1.2 eq) in DCM at room temperature for 4 hours. Wash with

(to remove excess peroxide) and -

Chlorination: Dissolve the N-oxide in dry DCM or Toluene. Add Phosphorus Oxychloride (

) (1.5 eq) dropwise at 0°C. Heat to reflux for 2 hours. -

Purification: Quench carefully with ice-water (Exothermic!). Extract with DCM.[9] Purify via silica gel chromatography (Hexane/EtOAc) to obtain Methyl 2-chloro-3-methylquinoline-4-carboxylate .

Step 4: Reduction to Alcohol

Objective: Final conversion to (2-Chloro-3-methylquinolin-4-yl)methanol.[1]

-

Reagents: Methyl 2-chloro-3-methylquinoline-4-carboxylate, DIBAL-H (Diisobutylaluminum hydride) or NaBH_4/CaCl_2 .

-

Procedure (DIBAL-H):

-

Dissolve ester in anhydrous THF under Nitrogen.

-

Cool to -78°C. Add DIBAL-H (2.2 eq) slowly.

-

Stir for 1 hour, then warm to 0°C.

-

-

Workup: Quench with Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until layers separate. Extract with EtOAc.

-

Validation: Recrystallize from Ethanol/Hexane.

PART 4: ANALYTICAL CHARACTERIZATION (Self-Validating Protocols)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( -NMR, 400 MHz, DMSO- )

-

Aromatic Region (7.5 – 8.2 ppm): Four protons corresponding to the quinoline benzene ring (H5, H6, H7, H8). Look for a doublet (H5/H8) and multiplet patterns.

-

Hydroxymethyl Group (-CH2-OH):

-

Methylene (-CH2-): Singlet or doublet (if coupling with OH) around δ 4.8 – 5.0 ppm .

-

Hydroxyl (-OH): Broad singlet or triplet (exchangeable with

) around δ 5.3 – 5.5 ppm .

-

-

Methyl Group (-CH3): Sharp singlet at δ 2.4 – 2.6 ppm .

-

Absence of C2-H: The lack of a signal around 8.8–9.0 ppm confirms substitution at the C2 position.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion

: Calculated: 208.05. Observed: 208.1 . -

Isotope Pattern: Distinctive Chlorine pattern (

) showing M+H and (M+2)+H peaks in a 3:1 ratio (208.1 and 210.1).

PART 5: APPLICATIONS IN DRUG DISCOVERY

Pharmacophore Relevance

The (2-Chloro-3-methylquinolin-4-yl)methanol scaffold is a bioisostere for various bicyclic aromatic systems.

-

SMAC Mimetics: Used as a linker or core unit to mimic the IAP-binding motif, promoting apoptosis in cancer cells.

-

Kinase Inhibition: The 2-Cl position allows for the introduction of amine or ether chains to interact with the hinge region of kinases (e.g., EGFR, VEGFR).

-

Antimalarials: Quinoline methanols (analogous to Mefloquine) inhibit hemozoin formation in Plasmodium falciparum.

Functionalization Logic

Caption: Structure-Activity Relationship (SAR) potential of the core scaffold.

PART 6: REFERENCES

-

Cohen, F., et al. (2015). Antiproliferative benzo[b]azepin-2-ones and their use as SMAC mimetics. U.S. Patent Application US20150353499A1. Retrieved from

-

Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Foundational chemistry for 2-chloroquinoline synthesis).

-

Shiri, A. (2012). Indoles in Multicomponent Processes (Pfitzinger Reaction Overview). Chemical Reviews, 112(6), 3508–3549.

Sources

- 1. US20150353499A1 - Antiproliferative benzo [b] azepin-2-ones - Google Patents [patents.google.com]

- 2. 62482-26-2|Methyl 2-chloroquinoline-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. 73776-25-7|2-Chloroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

Solubility Profiling and Process Optimization for (2-Chloro-3-methylquinolin-4-yl)methanol

Topic: Solubility of (2-Chloro-3-methylquinolin-4-yl)methanol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary: The Criticality of the Quinoline Scaffold

(2-Chloro-3-methylquinolin-4-yl)methanol (CAS 893566-47-7 ) is a pivotal heterocyclic intermediate used in the synthesis of bioactive pharmacophores, including SMAC mimetics and antiproliferative benzo[b]azepin-2-ones.[1][2] Its substitution pattern—a chlorine at position 2, a methyl group at position 3, and a hydroxymethyl moiety at position 4—creates a unique "push-pull" solubility profile.[2] The lipophilic chloro-methyl-quinoline core competes with the hydrophilic hydroxymethyl tail, making solvent selection non-trivial for reaction monitoring, extraction, and recrystallization.[1][2]

This guide provides a technical analysis of its solubility behavior, deriving insights from structure-property relationships (SPR) and defining robust protocols for solubility determination in pre-clinical development.[1][2]

Physicochemical Profile & Structure-Property Logic[1][2]

To predict solubility behavior without exhaustive empirical screening, we must first analyze the molecular descriptors that govern solute-solvent interactions.[1][2]

Table 1: Physicochemical Descriptors

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₁H₁₀ClNO | Moderate molecular size; packing efficiency affects dissolution.[1][2] |

| Molecular Weight | 207.66 g/mol | Low enough for good bioavailability; high enough to drive crystallization.[2] |

| LogP (Predicted) | ~2.5 – 2.8 | Lipophilic character dominates; poor water solubility expected.[2] |

| H-Bond Donors | 1 (-CH₂O H) | Critical for solubility in alcohols (MeOH, EtOH).[1][2] |

| H-Bond Acceptors | 2 (Quinoline N, -OH) | Allows interaction with polar aprotic solvents (DMSO, DMF).[1][2] |

| Key Functional Groups | 2-Cl, 3-Me | Increases lipophilicity; reduces solubility in polar media compared to bare quinoline.[1][2] |

Expert Insight: The 2-Chloro and 3-Methyl substituents disrupt the crystal lattice energy compared to planar unsubstituted quinolines, potentially enhancing solubility in organic solvents.[1][2] However, the 4-hydroxymethyl group introduces a "polarity anchor," making the molecule amphiphilic enough to be soluble in alcohols but distinct enough to precipitate upon water addition.[2]

Solubility Landscape: Empirical & Predicted Data[1][2]

Based on synthesis protocols (e.g., Vilsmeier-Haack cyclization followed by reduction) and isolation techniques reported in patent literature (US20150353499A1), we can categorize the solubility profile into three distinct zones.

Table 2: Qualitative Solubility Matrix (Process Chemistry)

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Extraction: The primary choice for extracting the compound from aqueous reaction quenches.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Reaction Medium: Solubilizes the compound for nucleophilic substitutions (e.g., displacing the 2-Cl).[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Recrystallization: Moderate solubility at RT; high solubility at reflux.[2] Ideal for purification.[2] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Chromatography: Used as the polar component in mobile phases (e.g., Hexane/EtOAc gradients).[2] |

| Aliphatics | Hexane, Heptane, Cyclohexane | Low / Insoluble | Anti-solvent: Used to crash the product out of EtOAc or DCM solutions.[2] |

| Aqueous | Water, Brine | Insoluble | Wash: Removes inorganic salts without dissolving the product.[2] |

Thermodynamic Causality[1][2]

-

Enthalpy of Solution (

): In alcohols, the dissolution is endothermic.[2] Heating overcomes the lattice energy, disrupting the intermolecular Hydrogen bonds of the -CH₂OH group.[2] -

Entropy of Mixing (

): In DCM, the low polarity match with the quinoline core maximizes entropy, driving spontaneous dissolution even at room temperature.[2]

Technical Protocols for Solubility Determination

Reliable solubility data is the bedrock of process scale-up.[1][2] Do not rely on visual estimation. Use these self-validating protocols.

Protocol A: Gravimetric Solubility Assay (The Gold Standard)

Objective: Determine the saturation concentration (

-

Preparation: Weigh 100 mg of (2-Chloro-3-methylquinolin-4-yl)methanol into a 4 mL borosilicate vial.

-

Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments while vortexing.

-

Equilibration:

-

Place the vial in a thermomixer set to the target temperature (e.g., 25°C) @ 600 RPM.

-

Validation Step: Allow to equilibrate for 24 hours. If the solid dissolves completely, add more solid until a persistent suspension is observed.[2]

-

-

Sampling:

-

Centrifuge the suspension at 10,000 RPM for 5 minutes (temperature controlled).

-

Extract the supernatant using a syringe filter (0.22 µm PTFE).[2]

-

-

Quantification:

-

Calculation:

[1][2]

Protocol B: Dynamic Polythermal Method (For Crystallization Design)

Objective: Generate the Metastable Zone Width (MSZW) for recrystallization optimization.

-

Setup: Prepare a suspension of known concentration (e.g., 50 mg/mL in Ethanol) in a reactor with a turbidity probe.

-

Heating: Ramp temperature at 1°C/min. Record the temperature (

) where turbidity drops to zero (dissolution).[1][2] -

Cooling: Ramp temperature down at 1°C/min. Record the temperature (

) where turbidity spikes (nucleation).[1][2] -

Analysis: The difference (

) is the MSZW.[1][2] A narrow MSZW implies a high risk of uncontrolled precipitation; a wide MSZW allows for seeded cooling crystallization.[2]

Process Logic & Solvent Selection Strategy

The following diagram illustrates the decision logic for selecting solvents based on the specific unit operation in the drug development pipeline.

Caption: Decision matrix for solvent selection based on unit operation requirements for (2-Chloro-3-methylquinolin-4-yl)methanol.[1][2]

References

-

Synthesis & Application: "Antiproliferative benzo[b]azepin-2-ones." US Patent Application 20150353499A1.[2] Describes the use of (2-Chloro-3-methylquinolin-4-yl)methanol as a key intermediate (Example 47n) and its isolation.

-

Structural Analogs: "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2017.[2] Provides solubility context for 2-chloro-3-substituted quinolines.[1][2] [1][2]

-

Compound Identification: "PubChem Compound Summary for CID 893566-47-7". [1][2]

- Methodology: "Solubility of solids in liquids: A guide to the experimental determination.

Sources

Structural analysis of 2-chloro-3-methyl-4-quinolinemethanol derivatives

An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-3-methyl-4-quinolinemethanol Derivatives

Abstract This technical guide provides a rigorous framework for the structural elucidation, synthesis validation, and impurity profiling of 2-chloro-3-methyl-4-quinolinemethanol derivatives.[1] These scaffolds are critical intermediates in the development of next-generation antimalarial (mefloquine analogs) and anticancer agents (PI3K/mTOR inhibitors). This document synthesizes spectroscopic data (NMR, IR, MS) with solid-state analysis (XRD) to establish a self-validating protocol for researchers.

Introduction: The Strategic Scaffold

The quinoline methanol pharmacophore is a cornerstone of medicinal chemistry, most notably in the antimalarial drug mefloquine. The specific substitution pattern of 2-chloro-3-methyl-4-quinolinemethanol offers unique electronic and steric properties:

-

C2-Chlorine: Provides a reactive handle for nucleophilic aromatic substitution (

) to introduce amines or solubilizing groups.[1] -

C3-Methyl: Induces steric torsion, preventing planar stacking in DNA intercalation, which modulates cytotoxicity and solubility.[1]

-

C4-Methanol: Acts as a hydrogen bond donor/acceptor and a pivotal attachment point for pharmacophores.[1]

Therapeutic Relevance: Derivatives of this core structure have shown potent activity against chloroquine-resistant Plasmodium falciparum and inhibition of tyrosine kinases in solid tumors.

Synthesis & Reaction Pathways

To analyze the structure effectively, one must understand the genesis of the molecule. The synthesis typically diverges from standard Vilsmeier-Haack formylation (which favors the 3-position) to routes that secure the 4-hydroxymethyl group.

Core Synthetic Workflow

The most robust route involves the construction of the quinoline ring followed by selective reduction.

Step 1: Pfitzinger/Isatin Modification

Reaction of isatin with chloroacetone or propionic anhydride derivatives, followed by chlorination (

Step 2: Selective Reduction

The carboxylic acid is reduced to the alcohol using Lithium Aluminum Hydride (

Figure 1: Synthetic pathway focusing on the selective reduction to the 4-methanol derivative.

Spectroscopic Characterization Protocols

This section details the expected spectral signatures. Deviations from these values often indicate regio-isomerism (e.g., 3-methanol vs. 4-methanol) or impurities.

Nuclear Magnetic Resonance (NMR)

The proximity of the C3-methyl group to the C4-methanol creates a diagnostic Nuclear Overhauser Effect (NOE).[1]

Table 1: Diagnostic

| Position | Multiplicity | Structural Insight | ||

| C2 | — | — | ~150.5 | Deshielded by Cl and N; quaternary.[1] |

| C3-CH3 | 2.45 - 2.55 | Singlet (3H) | ~15.2 | Diagnostic methyl; shifts upfield if C4 is unsubstituted. |

| C4-CH2 | 4.95 - 5.10 | Doublet (2H) | ~61.0 | Coupled to OH; collapses to singlet with |

| C4-OH | 5.40 - 5.60 | Triplet (1H) | — | Exchangeable proton; confirms alcohol. |

| C5-H | 8.05 - 8.15 | Doublet/Multiplet | ~124.0 | Deshielded by peri-effect of C4-substituent.[1] |

| C8-H | 7.90 - 8.00 | Doublet | ~129.5 | Typical quinoline doublet.[1] |

Critical Validation Step:

-

NOESY Experiment: Irradiate the C3-Methyl signal (~2.5 ppm). You must observe an enhancement of the C4-Methylene protons (~5.0 ppm). If NOE is observed at the aromatic region instead, you may have the 2-chloro-4-methyl-3-methanol isomer.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode (

-

Molecular Ion (

): Distinctive 3:1 ratio for -

Base Peak: Often

. The loss of the hydroxymethyl group (31 Da) is favorable, generating a stable quinolinium cation. -

Fragmentation Logic:

- (e.g., m/z 207/209)

-

Loss of

-

Loss of

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).[1]

-

C-Cl Stretch: Strong band at 740–780 cm⁻¹ .[1]

-

C=N Stretch: Characteristic quinoline band at 1580–1600 cm⁻¹ .

Solid-State Analysis (X-Ray Crystallography)

Single-crystal X-ray diffraction (XRD) is the ultimate arbiter of structure, particularly for confirming the spatial arrangement of the bulky C3-methyl and C4-methanol groups.[1]

Crystallization Protocol:

-

Solvent System: Slow evaporation from Ethanol/Ethyl Acetate (1:1).

-

Expected Morphology: Colorless prisms or plates.

Structural Features:

-

Planarity: The quinoline ring is essentially planar.[2]

-

Dihedral Angle: The C4-hydroxymethyl group will twist out of the plane to minimize steric clash with the C3-methyl group.

-

Packing: Molecules typically form centrosymmetric dimers or infinite chains driven by

hydrogen bonds.[1]

Figure 2: Primary hydrogen-bonding motif driving crystal lattice formation.

Impurity Profiling & Quality Control

In drug development, characterizing impurities is as important as the target.

Common Impurities:

-

Des-chloro Analog: Result of over-reduction of the C2-Cl bond.[1]

-

Detection: MS shows mass shift of -34 Da; NMR shows loss of quaternary C2 signal and appearance of a proton signal at ~8.8 ppm.

-

-

Aldehyde Intermediate: Incomplete reduction of the carboxylic acid/ester.

-

Detection: IR peak at ~1690 cm⁻¹ (C=O); NMR singlet at ~10.5 ppm.

-

-

Regioisomers: 2-chloro-4-methyl-3-quinolinemethanol.[1]

-

Detection: HMBC correlations will differ. In the target, C4-CH2 correlates with C3, C4a, and C5.[1]

-

References

-

Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981.

-

Subashini, R., et al. "Crystal structure of 2-chloro-7-methylquinoline-3-carbaldehyde."[1][3] Acta Crystallographica Section E, 2009.

-

PubChem. "(2-Chloroquinolin-3-yl)methanol - Compound Summary."[1][4] National Library of Medicine.

-

Lynch, D.E., et al. "2-Chloro-4-methylquinoline."[3] Acta Crystallographica Section E, 2001.

-

Musial, A., et al. "Recent developments in the synthesis of quinoline derivatives."[1] Current Organic Chemistry, 2020. (Context on Vilsmeier-Haack applications).

Sources

2-Chloro-3-methylquinoline: A Privileged Scaffold in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary

In modern medicinal chemistry and organic synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of library generation and lead optimization. 2-Chloro-3-methylquinoline (2C3MQ) stands out as a highly versatile, privileged scaffold[1]. Characterized by an electron-deficient aromatic system, an activated C2-chloride, and a functionalizable C3-methyl group, 2C3MQ serves as a critical linchpin in the synthesis of complex polycyclic architectures, including camptothecin analogs, indoloquinolines, and highly specific kinase inhibitors[2].

This technical guide provides an in-depth analysis of the physicochemical properties, de novo synthetic pathways, and divergent reactivity profiles of 2-chloro-3-methylquinoline. By understanding the mechanistic causality behind its reactivity, researchers can leverage this molecule to construct sophisticated pharmaceutical intermediates.

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of 2C3MQ is essential for predicting its behavior in various solvent systems and its partition coefficients in biological assays. The electron-withdrawing nature of the quinoline nitrogen significantly polarizes the C2-Cl bond, while the adjacent methyl group provides slight steric hindrance and inductive electron donation.

Table 1: Quantitative Physicochemical Data of 2-Chloro-3-methylquinoline [1]

| Parameter | Value | Causality / Significance in Synthesis |

| Molecular Formula | C₁₀H₈ClN | Defines the core bifunctional scaffold. |

| Molecular Weight | 177.63 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| CAS Registry Number | 57876-69-4 | Unique identifier for reagent sourcing and regulatory tracking. |

| XlogP (Predicted) | 3.5 | Indicates moderate lipophilicity; guides solvent selection (e.g., highly soluble in DCM, EtOAc; insoluble in water). |

| Topological Polar Surface Area | 12.9 Ų | Excellent membrane permeability profile for downstream drug candidates. |

| Monoisotopic Mass | 177.0345 Da | Critical for high-resolution mass spectrometry (HRMS) validation of intermediates. |

De Novo Synthesis & Mechanistic Pathways

While 2C3MQ is commercially available, its de novo synthesis is often required when specific isotopic labeling or ring-substituted derivatives are needed. The most robust and widely cited method is the Vilsmeier-Haack cyclization of N-phenylpropionamide[2].

Mechanistic Causality

The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and

Figure 1: Mechanism of Vilsmeier-Haack cyclization yielding 2-chloro-3-methylquinoline.

Protocol 1: Step-by-Step Vilsmeier-Haack Synthesis of 2C3MQ

This protocol is designed as a self-validating system, incorporating in-process controls to ensure safety and high yield.

-

Reagent Preparation (Activation): In an oven-dried, argon-flushed round-bottom flask, cool anhydrous DMF (3.0 equivalents) to 0 °C using an ice-water bath. Dropwise, add POCl₃ (7.0 equivalents) over 30 minutes.

-

Validation: The formation of a pale-yellow viscous complex (the Vilsmeier reagent) validates successful activation.

-

-

Substrate Addition: Dissolve N-phenylpropionamide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the activated complex at 0 °C to prevent uncontrolled exothermic degradation.

-

Cyclization (Thermal Shift): Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 90–100 °C for 4–6 hours.

-

Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the amide starting material and the appearance of a highly UV-active spot (254 nm) indicates reaction completion.

-

-

Quenching (Critical Safety Step): Cool the mixture to room temperature. Slowly pour the mixture over crushed ice with vigorous stirring.

-

Causality: POCl₃ reacts violently with water. The ice acts as a massive heat sink, safely hydrolyzing excess POCl₃ into phosphoric and hydrochloric acids without boiling the solvent.

-

-

Neutralization & Extraction: Carefully neutralize the acidic aqueous phase with saturated aqueous Na₂CO₃ until pH ~8 is reached. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography to yield pure 2-chloro-3-methylquinoline as a solid.

Divergent Reactivity & Functionalization Strategies

The true value of 2-chloro-3-methylquinoline lies in its orthogonal reactivity. The molecule possesses two primary sites for functionalization, allowing chemists to employ a "build-couple-pair" strategy[].

-

C2-Position (Nucleophilic Aromatic Substitution & Cross-Coupling): The quinoline nitrogen withdraws electron density from the C2 position, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) with amines, alkoxides, and thiolates[5]. Furthermore, the C2-Cl bond readily undergoes oxidative addition with Palladium(0) catalysts, making it an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[6].

-

C3-Position (Benzylic Functionalization): The C3-methyl group can be subjected to radical halogenation (e.g., using N-Bromosuccinimide and AIBN) to yield 3-(bromomethyl)-2-chloroquinoline. This transforms the C3 position into a potent alkylating agent, enabling the attachment of complex heterocycles like isatin via Sₙ2 displacement[7].

Figure 2: Divergent reactivity map of 2-chloro-3-methylquinoline.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2 Position

This protocol details the precise conditions required to overcome the steric hindrance of the adjacent C3-methyl group during C2-arylation.

-

Reaction Setup: In a Schlenk tube, combine 2-chloro-3-methylquinoline (1.0 equiv), an arylboronic acid (1.2 equiv), and a mild base such as K₂CO₃ (2.0 equiv).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

-

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv) under a positive stream of argon. Seal the tube.

-

Heating & Transmetalation: Heat the mixture to 90 °C for 12 hours.

-

Causality: The aqueous base is crucial; it coordinates with the arylboronic acid to form an electron-rich boronate complex, which is essential for accelerating the transmetalation step onto the Palladium center.

-

-

Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry the organic layer, concentrate, and purify via column chromatography.

Pharmaceutical Applications & Case Studies

The strategic functionalization of 2C3MQ has led to the discovery of several high-value therapeutic agents:

-

Indoloquinolines and DNA Cleavage Agents: Mahalingam et al. utilized 2C3MQ as a primary precursor to synthesize angular and linear isomers of indoloquinolines. These fused polycyclic systems exhibit significant in vivo photoinduced antibacterial activity and unique photo-bioactivity, acting as photosensitizers capable of mediating photo-DNA cleavage[2].

-

Camptothecin Core Analogues: The rigid, planar nature of the quinoline core makes 2C3MQ an ideal starting material for building the basic core of camptothecin, a potent topoisomerase I inhibitor used in cancer chemotherapy[2].

-

Isatin Derivatives (Caspase Inhibitors): By chlorinating the C3-methyl group to form 2-chloro-3-chloromethylquinoline, researchers have successfully coupled the scaffold with isatin via a base-catalyzed (KOtBu) Sₙ2 reaction. The resulting 1-[(2-Chloro-3-quinolyl)methyl]indoline-2,3-diones are critical intermediates for synthesizing compounds with antiviral and selective caspase inhibition properties[7].

References

-

Journal of Chemical Sciences | Photo-induced antimicrobial and DNA cleavage studies of indoloquinolines and 1,8-naphtharidine |[Link]

-

PubChem (National Institutes of Health) | 2-Chloro-3-methylquinoline | C10H8ClN - PubChem |[Link]

-

International Union of Crystallography (IUCr) | 1-[(2-Chloro-3-quinolyl)methyl]indoline-2,3-dione |[Link]

-

ResearchGate | Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline |[Link]

- Google Patents | US8084614B2 - Gonadotropin-releasing hormone receptor antagonists |

Sources

- 1. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. US8084614B2 - Gonadotropin-releasing hormone receptor antagonists and methods relating thereto - Google Patents [patents.google.com]

- 7. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Safety and Hazards of (2-Chloro-3-methylquinolin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Safety Data Sheet (SDS) for (2-Chloro-3-methylquinolin-4-yl)methanol was not available at the time of writing. The following guidance is synthesized from the toxicological profiles of structurally similar compounds, including substituted quinolines and chlorinated aromatic molecules. All uncharacterized compounds should be handled with extreme caution, assuming a high degree of hazard.

Introduction

(2-Chloro-3-methylquinolin-4-yl)methanol is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinoline derivatives form the basis of numerous pharmaceuticals, noted for a wide array of biological activities.[1][2] As a functionalized building block, this compound offers a reactive hydroxyl group and a chlorinated pyridine ring, making it a versatile intermediate for synthesizing more complex molecules. However, the very features that impart chemical utility—the chlorinated quinoline core—also necessitate a rigorous and informed approach to safety. The toxicity of quinoline derivatives is highly dependent on the nature and position of their substituents.[1] This guide provides a comprehensive framework for the safe handling, storage, and use of (2-Chloro-3-methylquinolin-4-yl)methanol, grounded in an analysis of its structural components and data from close chemical analogs.

Anticipated Hazard Identification and GHS Classification

While a specific Globally Harmonized System (GHS) classification for (2-Chloro-3-methylquinolin-4-yl)methanol is not established, we can infer a probable hazard profile from the well-documented analogue, (2-Chloroquinolin-3-yl)methanol (CAS 125917-60-4), and other related structures.[3][4] The primary hazards are expected to arise from acute toxicity upon ingestion, severe eye damage, and irritation to the skin and respiratory tract.

The following table summarizes the anticipated GHS classification. This is a conservative estimate and must be treated as a minimum level of precaution.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[3][4] | |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[3] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation (anticipated).[4][5] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation (anticipated).[4][6] |

Anticipated Precautionary Statements (P-codes):

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338+P310[4]

-

Storage: P403+P233, P405[6]

-

Disposal: P501[6]

Toxicological Profile and Mechanistic Insights

The toxicity of substituted quinolines can be multifaceted, involving mechanisms such as DNA interaction, mitochondrial disruption, and the generation of reactive oxygen species.[1]

-

Oral Toxicity: Accidental ingestion of related quinoline compounds may be harmful.[7] The primary risk is acute toxicity, with the potential to cause systemic effects.

-

Ocular Hazard: The classification of the analogue (2-Chloroquinolin-3-yl)methanol as causing serious eye damage (Category 1) is a significant concern.[3] This suggests the compound can cause severe, potentially irreversible damage upon contact. This is likely due to the chemical reactivity of the chlorinated heterocyclic ring system, which can denature proteins and cause severe irritation to mucosal tissues.

-

Dermal and Respiratory Irritation: As with many chlorinated aromatic compounds, skin contact may lead to irritation, redness, and potential dermatitis with prolonged exposure.[5][7][8] Inhalation of the dust or aerosolized particles can irritate the respiratory tract.[7]

-

Genotoxicity: The quinoline ring itself is a structural alert for mutagenicity. Some quinolines are known to be mutagens and can form DNA adducts, often requiring metabolic activation.[1][7][9] Therefore, this compound should be treated as a potential mutagen until proven otherwise, and exposure must be minimized.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls prioritizes engineering solutions over personal protective measures.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls (Primary Barrier):

-

Chemical Fume Hood: All manipulations of (2-Chloro-3-methylquinolin-4-yl)methanol, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE) Protocol: This is the minimum required PPE. A site-specific risk assessment may mandate additional protection.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields and a face shield. | Due to the high risk of serious eye damage (Category 1), standard safety glasses are insufficient. A face shield is required for all procedures involving the solid or its solutions to protect against splashes.[6] |

| Hand Protection | Chemically resistant nitrile gloves (minimum 0.2mm thickness). | Inspect gloves before each use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[10] |

| Skin and Body | Fully-buttoned laboratory coat. | A standard lab coat protects against minor spills. For larger scale work, a chemical-resistant apron is recommended.[8] |

| Respiratory | Not required if work is confined to a fume hood. | For emergencies or situations where a hood is not available (e.g., large spills), a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[11] |

Safe Handling, Storage, and Emergency Procedures

Standard Operating Procedure for Handling:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

-

PPE: Don the required PPE as outlined in the table above.

-

Weighing/Transfer: Conduct all transfers of the solid material within the fume hood. Use a spatula for transfers and weigh onto a tared weigh boat or directly into the reaction vessel. Avoid generating dust.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After use, decontaminate the spatula and work surface. Seal the container tightly. Remove gloves using the proper technique and wash hands thoroughly.

Storage Protocol:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[6]

-

Segregate from incompatible materials, particularly strong oxidizing agents.[8][12]

Emergency Procedures:

| Exposure Scenario | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][12] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |

| Accidental Spill | Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully, avoiding dust generation, and place into a sealed container for hazardous waste disposal. Decontaminate the area.[7] |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Firefighters must wear self-contained breathing apparatus (SCBA).[6] Thermal decomposition may produce toxic gases like nitrogen oxides (NOx) and hydrogen chloride (HCl).[12] |

Experimental Workflow: A Safety-Integrated Approach

The following diagram illustrates a typical reaction workflow using (2-Chloro-3-methylquinolin-4-yl)methanol, with critical safety checkpoints highlighted. This example depicts a nucleophilic substitution at the chloro position.

Caption: Safety-integrated workflow for a typical reaction.

This workflow emphasizes that safety is not a separate step but an integral part of the experimental design. Each stage, from preparation to disposal, has specific safety considerations that must be addressed to protect the researcher and the environment.

Conclusion

(2-Chloro-3-methylquinolin-4-yl)methanol is a valuable research chemical that demands a high level of respect and caution. Based on data from structural analogs, it should be treated as a compound that is harmful if swallowed, capable of causing severe eye damage, and a potential skin and respiratory irritant. All work must be conducted within a chemical fume hood with stringent adherence to PPE protocols. By integrating safety into every step of the experimental process, researchers can mitigate the risks associated with this and other uncharacterized compounds, ensuring a safe and productive research environment.

References

-

PubChem. Laboratory Chemical Safety Summary (LCSS) for (2-Chloroquinolin-3-yl)methanol. National Center for Biotechnology Information. [Link]

-

LookChem. (2-CHLORO-3-QUINOLINYL)METHANOL Safety Data. [Link]

-

Minnesota Department of Health. (2023). Quinoline Toxicological Summary. [Link]

-

ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

-

MDPI. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. [Link]

-

U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]

-

Fisher Scientific. (2021). Safety Data Sheet for 2-(Chloromethyl)quinoline hydrochloride. [Link]

-

Euro Chlor. (2010). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. (2-Chloroquinolin-3-yl)methanol | C10H8ClNO | CID 930708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iris.epa.gov [iris.epa.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 12. fishersci.com [fishersci.com]

Melting point range of pure (2-Chloro-3-methylquinolin-4-yl)methanol

An In-depth Technical Guide to the Determination of the Melting Point Range of Pure (2-Chloro-3-methylquinolin-4-yl)methanol

Abstract

The Foundational Importance of Melting Point in Compound Characterization

The transition from a crystalline solid to a liquid phase occurs at a specific temperature and pressure. For a pure, crystalline organic compound, this transition is typically sharp, occurring over a narrow range of 0.5 to 1.5 °C. This physical constant is highly sensitive to impurities, which disrupt the crystal lattice, leading to a depression and broadening of the melting range. Therefore, the accurate determination of a melting point is not merely a data point; it is a self-validating system for assessing the success of a compound's synthesis and purification.

The structure of (2-Chloro-3-methylquinolin-4-yl)methanol, featuring a quinoline core, a chloro-substituent, a methyl group, and a hydroxymethyl group, presents several key intermolecular forces that will dictate its crystal lattice energy and, consequently, its melting point:

-

Hydrogen Bonding: The primary alcohol (-CH₂OH) group is a strong hydrogen bond donor and acceptor, which will significantly contribute to a higher melting point compared to its precursor without this group.

-

Halogen Bonding & Dipole-Dipole Interactions: The chloro group at the 2-position introduces significant dipole moments and the potential for halogen bonding, further stabilizing the crystal lattice.

-

π–π Stacking: The aromatic quinoline ring system allows for stabilizing π–π stacking interactions between molecules.

The interplay of these forces results in a well-ordered crystal lattice that requires a specific amount of thermal energy to disrupt, making the melting point a distinctive characteristic of the pure compound.

Synthesis and Purification: The Prerequisite for Accurate Measurement

An accurate melting point cannot be determined without a demonstrably pure sample. The presence of starting materials, solvents, or synthetic byproducts will invariably lead to erroneous results. The most plausible synthetic route to (2-Chloro-3-methylquinolin-4-yl)methanol is via the reduction of its corresponding aldehyde, 2-chloro-3-methylquinoline-4-carbaldehyde.

Proposed Synthetic Pathway

The synthesis begins with a Vilsmeier-Haack reaction on an appropriate acetanilide to form the 2-chloro-3-formyl quinoline derivative, which is then reduced.[2][3]

Caption: Proposed synthesis and purification workflow.

Experimental Protocol: Synthesis and Purification

Materials:

-

2-Chloro-3-methylquinoline-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (Anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-3-methylquinoline-4-carbaldehyde (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Causality: The portion-wise addition controls the exothermic reaction and prevents side reactions.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the solid residue via recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure (2-Chloro-3-methylquinolin-4-yl)methanol as a crystalline solid. Trustworthiness: Recrystallization is a critical, self-validating step. The formation of well-defined crystals is indicative of high purity, which should be confirmed instrumentally.

-

Purity Confirmation: Before melting point determination, confirm the structural integrity and purity of the compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Performance Liquid Chromatography (HPLC). The purity should be >99% for an accurate melting point determination.

Standard Methodology for Melting Point Determination

The following protocol ensures accuracy and reproducibility in accordance with standard laboratory practices.

Instrumentation and Calibration

A digital melting point apparatus (e.g., Veego VMP-D or similar) is required. The instrument must be calibrated using certified reference standards (e.g., benzophenone, caffeine) spanning the expected melting range of the sample.

Experimental Workflow

Caption: Standard workflow for melting point determination.

Step-by-Step Protocol

-

Sample Preparation: Ensure the crystalline sample is completely dry, as residual solvent will act as an impurity. Gently grind a small amount of the sample into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the packed capillary into the heating block of the melting point apparatus.

-

Heating Rate: Set an initial rapid heating rate to bring the temperature to about 15-20 °C below the anticipated melting point. Expertise: If the melting point is unknown, a preliminary rapid determination can be performed to find an approximate range.

-

Accurate Determination: Once within the 15-20 °C window, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

Observation and Reporting: Record two temperatures:

-

T_onset: The temperature at which the first drop of liquid appears.

-

T_clear: The temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range from T_onset to T_clear. For a pure compound, this range should be narrow (≤ 1.5 °C).

-

Data Interpretation and Context

While the exact melting point for (2-Chloro-3-methylquinolin-4-yl)methanol is to be determined experimentally, we can infer a likely range based on related structures. The presence of the hydroxymethyl group is expected to significantly increase the melting point compared to its parent compound, 2-chloro-3-methylquinoline, due to hydrogen bonding.

Table 1: Physicochemical Data of (2-Chloro-3-methylquinolin-4-yl)methanol and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Citation |

| (2-Chloro-3-methylquinolin-4-yl)methanol | C₁₁H₁₀ClNO | 207.66 | To be determined | - |

| 2-Chloro-3-methylquinoline | C₁₀H₈ClN | 177.63 | 80 - 81 | [4] |

| (2-Methoxy-6-methylquinolin-3-yl)methanol | C₁₂H₁₃NO₂ | 203.24 | 127 | [5] |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 205.64 | 120 - 125 | [6] |

| N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline | C₁₆H₁₂ClFN₂ | 286.73 | 140 - 142 (413-415 K) | [7] |

Analysis: The precursor, 2-chloro-3-methylquinoline, melts at 80-81 °C.[4] The addition of a polar functional group capable of hydrogen bonding, such as in the case of (2-Methoxy-6-methylquinolin-3-yl)methanol (m.p. 127 °C), substantially raises the melting point.[5] Therefore, it is reasonable to hypothesize that the melting point of pure (2-Chloro-3-methylquinolin-4-yl)methanol will be significantly higher than 81 °C, likely falling within the 120-150 °C range . A sharp range (e.g., 135-136 °C) obtained experimentally would be strong evidence of high purity.

Conclusion

The determination of the melting point range for a novel substance like (2-Chloro-3-methylquinolin-4-yl)methanol is a foundational analytical procedure that underpins its identity and purity. This guide has detailed the essential interplay between chemical synthesis, rigorous purification, and meticulous measurement. By following a validated protocol involving calibrated instrumentation and controlled heating rates, researchers can establish a sharp, reproducible melting point range. This value, once determined, becomes a critical quality control parameter for all future batches of the compound, ensuring consistency and reliability in research and development applications.

References

-

IJSDR (International Journal of Scientific Development and Research). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. [Link]

-

PubChem. 2-Chloro-3-methylquinoline. [Link]

-

IJFMR (International Journal For Multidisciplinary Research). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

-

Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. [Link]

-

Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

-

Biosynce. 2-Chloro-3-methylquinoline CAS 57876-69-4. [Link]

-

Springer. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

-

PMC (PubMed Central). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. [Link]

-

International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]

-

ResearchGate. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

-

Chemical Synthesis Database. (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. [Link]

-

Canadian Journal of Chemistry. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]

-

PubChem. (2-Chloroquinolin-3-yl)methanol. [Link]

Sources

Methodological & Application

Synthesis of (2-Chloro-3-methylquinolin-4-yl)methanol: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of (2-Chloro-3-methylquinolin-4-yl)methanol, a valuable intermediate for the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. Their diverse pharmacological properties include antimalarial, antibacterial, anticancer, and anti-inflammatory activities. The 2-chloroquinoline scaffold, in particular, serves as a versatile building block, allowing for further functionalization at the C2 position through nucleophilic substitution reactions. The presence of a methyl group at the C3 position and a hydroxymethyl group at the C4 position introduces additional points for molecular modification, making (2-Chloro-3-methylquinolin-4-yl)methanol a highly sought-after precursor in medicinal chemistry and materials science.

This guide details a reliable two-step synthetic route to (2-Chloro-3-methylquinolin-4-yl)methanol, commencing with the Vilsmeier-Haack cyclization of an appropriate acetanilide to construct the quinoline core, followed by the selective reduction of the resulting aldehyde.

Synthetic Strategy Overview

The synthesis of (2-Chloro-3-methylquinolin-4-yl)methanol is efficiently achieved through a two-step sequence. The first step involves the construction of the 2-chloro-3-methylquinoline-4-carbaldehyde core via the Vilsmeier-Haack reaction. The second step is the selective reduction of the aldehyde functionality to the corresponding primary alcohol.

Caption: Overall synthetic workflow for (2-Chloro-3-methylquinolin-4-yl)methanol.

Part 1: Synthesis of 2-Chloro-3-methylquinoline-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. In this synthesis, it is employed for the cyclization of an N-arylacetamide to form the 2-chloro-3-formylquinoline skeleton.[1] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]

Mechanism of the Vilsmeier-Haack Cyclization

The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The N-(2-methylphenyl)acetamide then acts as the nucleophile, attacking the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by elimination and hydrolysis during workup, yields the desired 2-chloro-3-methylquinoline-4-carbaldehyde. The presence of the electron-donating methyl group on the acetanilide facilitates the cyclization process.[4]

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials and Reagents:

-

N-(2-methylphenyl)acetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a calcium chloride guard tube

-

Magnetic stirrer with a heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add N-(2-methylphenyl)acetamide (1 equivalent) and anhydrous N,N-dimethylformamide (3 equivalents).

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add phosphorus oxychloride (4 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

The solid precipitate of 2-chloro-3-methylquinoline-4-carbaldehyde is collected by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

The crude product can be purified by recrystallization from ethyl acetate.

| Parameter | Value | Reference |

| Starting Material | N-(2-methylphenyl)acetamide | [5] |

| Reagents | POCl₃, DMF | [6] |

| Temperature | 80-90 °C | [6] |

| Reaction Time | 4-6 hours | [6] |

| Workup | Hydrolysis with ice, neutralization | [6] |

| Purification | Recrystallization (Ethyl Acetate) | [6] |

Table 1: Summary of Reaction Parameters for the Vilsmeier-Haack Synthesis.

Part 2: Reduction of 2-Chloro-3-methylquinoline-4-carbaldehyde

The selective reduction of the aldehyde group to a primary alcohol is the final step in the synthesis of (2-Chloro-3-methylquinolin-4-yl)methanol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups.[7][8]

Mechanism of Sodium Borohydride Reduction

The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde.[9] This forms an alkoxide intermediate, which is subsequently protonated by the solvent (in this case, methanol) during the reaction or workup to yield the primary alcohol.

Caption: Mechanism of sodium borohydride reduction of the quinoline aldehyde.

Experimental Protocol: Sodium Borohydride Reduction

Materials and Reagents:

-

2-Chloro-3-methylquinoline-4-carbaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-methylquinoline-4-carbaldehyde (1 equivalent) in methanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of distilled water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude (2-Chloro-3-methylquinolin-4-yl)methanol.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-3-methylquinoline-4-carbaldehyde | N/A |

| Reducing Agent | Sodium borohydride (NaBH₄) | [10] |

| Solvent | Methanol | [10] |

| Temperature | 0 °C to room temperature | [11] |

| Reaction Time | 1.5 - 2.5 hours | [11] |

| Workup | Quenching with water, extraction | [12] |

| Purification | Column chromatography or recrystallization | N/A |

Table 2: Summary of Reaction Parameters for the Sodium Borohydride Reduction.

Characterization of (2-Chloro-3-methylquinolin-4-yl)methanol

-

Appearance: White to off-white solid.

-

Melting Point: Expected to be in the range of 58-59 °C.[4]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.1 (d, 1H), ~7.7 (d, 1H), ~7.6-7.7 (m, 1H), ~7.4-7.5 (m, 1H), ~4.9 (s, 2H, -CH₂OH), ~2.4 (s, 3H, -CH₃). The -OH proton may appear as a broad singlet.

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~160, ~147, ~140, ~137, ~132, ~129, ~128, ~127, ~126, ~60 (-CH₂OH), ~15 (-CH₃).

-

IR (KBr, cm⁻¹): ~3400-3200 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1590, ~1550 (C=C and C=N stretch).

-

Mass Spectrometry (EI, m/z): Expected molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₁H₁₀ClNO.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.[13]

-

N,N-Dimethylformamide (DMF): A flammable liquid and a potential reproductive toxin. Avoid inhalation and skin contact.[12]

-

Sodium borohydride (NaBH₄): Flammable solid that reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin.[4]

-

Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.

References

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018, 8, 2779-2822.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 2005, 44B, 2123-2128.

- Parmar, N. J., Barada, H. A., Labana, B. L., Rajnikant, & Gupta, V. K. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(42), 19379-19388.

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Jasinski, J. P., Pek, A. E., Kumar, C. S. C., Yathirajan, H. S., & Kumar, S. (2010). N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3218.

-

WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

Chemguide. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. Retrieved from [Link]

-

Atmiya University. (n.d.). 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]

- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

-

International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Retrieved from [Link]

- Patil, J. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 1(3), 1143-1153.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-氯-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]

- 4. rsc.org [rsc.org]

- 5. chemijournal.com [chemijournal.com]

- 6. rsc.org [rsc.org]

- 7. rroij.com [rroij.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. webassign.net [webassign.net]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. ias.ac.in [ias.ac.in]

Application Note: Nucleophilic Substitution Reactions of (2-Chloro-3-methylquinolin-4-yl)methanol

Abstract & Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial (e.g., chloroquine), antibacterial, and anticancer therapeutics. (2-Chloro-3-methylquinolin-4-yl)methanol represents a high-value intermediate due to its dual electrophilic character. It possesses two distinct sites for nucleophilic attack:[1]

-

The C2-Position (Aromatic Core): Activated by the ring nitrogen, this site undergoes Nucleophilic Aromatic Substitution (

) with amines, alkoxides, and thiols. -

The C4-Hydroxymethyl Group (Side Chain): A benzylic-like alcohol that can be activated (e.g., mesylated, halogenated) to undergo aliphatic Nucleophilic Substitution (

/

This guide provides validated protocols for exploiting these reactivities, with a primary focus on the C2-

Reactivity Profile & Mechanistic Insight

The Electrophilic Centers

The reactivity of (2-Chloro-3-methylquinolin-4-yl)methanol is governed by the electron-deficient nature of the pyridine ring within the quinoline system.

-

C2-Cl Activation: The nitrogen atom at position 1 withdraws electron density via induction (-I) and resonance (-M), making the C2 carbon highly electrophilic. The chlorine atom acts as a good leaving group.

-

Steric Considerations: The methyl group at C3 introduces steric strain. While it does not prevent substitution, it necessitates higher reaction temperatures or more potent nucleophiles compared to non-substituted analogs.

-

C4-OH Role: The hydroxyl group is generally stable under basic

conditions but can participate in intramolecular cyclization if the incoming nucleophile has a pendant electrophile.

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an Addition-Elimination pathway:

-

Addition: The nucleophile attacks the C2 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion.

Figure 1: Mechanistic pathway for the

Experimental Protocols

Protocol A: C2-Amination (Synthesis of 2-Aminoquinolines)

Application: Introduction of amine-based pharmacophores (e.g., piperazines, morpholines, anilines).

Reagents:

-

Substrate: (2-Chloro-3-methylquinolin-4-yl)methanol (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv)

-

Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

-

Base (Optional): Triethylamine (TEA) or

(Use if amine is a salt or non-basic)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of (2-Chloro-3-methylquinolin-4-yl)methanol in 5 mL of Ethanol.

-

Addition: Add 1.5 mmol of the amine.

-

Note: If the amine is volatile, use a sealed pressure tube instead of a reflux setup.

-

Catalysis: For sterically hindered amines (e.g., anilines), add 1 drop of glacial acetic acid or HCl to activate the quinoline nitrogen (protonation increases C2 electrophilicity).

-

-

Reaction: Heat the mixture to reflux (

for EtOH, -

Workup:

-

Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Data Summary: Solvent Effects on Yield

| Solvent | Temperature | Reaction Time | Typical Yield | Notes |

| Ethanol | 12-16 h | 65-75% | Green solvent, easy workup. | |

| n-Butanol | 4-6 h | 80-90% | Higher temp overcomes steric hindrance of 3-Me. | |

| DMF (Neat) | 1-2 h | 50-60% | Harder workup; risk of decomposition. |

Protocol B: C2-Etherification (Synthesis of 2-Alkoxyquinolines)

Application: Modulating lipophilicity or introducing ether linkages.

Reagents: